4-(Propanoyloxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

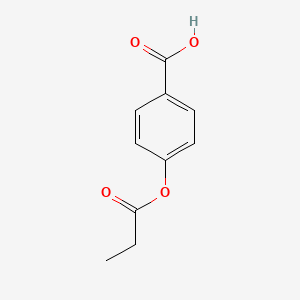

4-(Propanoyloxy)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the hydroxyl group at the para position is esterified with propanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Propanoyloxy)benzoic acid can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and propanoic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeBr3, AlCl3).

Major Products:

Hydrolysis: 4-Hydroxybenzoic acid and propanoic acid.

Oxidation: Carboxylic acids.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-(Propanoyloxy)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Propanoyloxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The ester group can also undergo hydrolysis, releasing 4-hydroxybenzoic acid, which has known biological activities .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzoic acid: The parent compound, differing by the absence of the propanoate ester group.

4-Acetoxybenzoic acid: Similar structure but with an acetyl group instead of a propanoyl group.

4-Methoxybenzoic acid: Contains a methoxy group instead of the propanoyloxy group.

Uniqueness: 4-(Propanoyloxy)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and biological properties. The propanoyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

4-(Propanoyloxy)benzoic acid, also known as propionyl salicylate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. Its structure consists of a benzoic acid moiety with a propionyloxy group attached, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its hydrolysis into benzoic acid and propionic acid in biological systems. This hydrolysis is facilitated by esterases, leading to various metabolic pathways that exhibit antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound's efficacy can be compared to other benzoic acid derivatives, which are known for their preservative qualities in food and pharmaceuticals. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, which is critical in various chronic diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

- Anti-inflammatory Activity : In vitro experiments showed that treatment with this compound reduced the secretion of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Cell Proliferation Studies : In cancer cell lines, this compound exhibited cytotoxic effects, leading to decreased cell viability in a dose-dependent manner. The IC50 values were determined to be around 15 µM after 48 hours of treatment.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Cytotoxicity | Decreased viability in cancer cell lines |

Eigenschaften

CAS-Nummer |

16358-92-2 |

|---|---|

Molekularformel |

C10H10O4 |

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

4-propanoyloxybenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) |

InChI-Schlüssel |

MNPYETDBTVUTDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)OC1=CC=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.